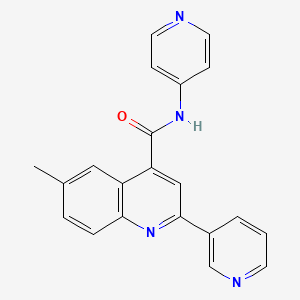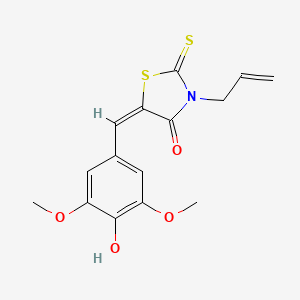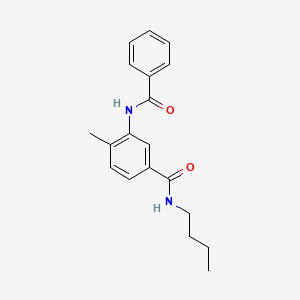![molecular formula C18H22N2O3S2 B4833483 N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4833483.png)
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Vue d'ensemble
Description
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as BEMPEG, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. BEMPEG is a bispecific T-cell engager (BiTE) that works by engaging T-cells and directing them towards cancer cells, thereby activating the immune system to destroy cancer cells.
Mécanisme D'action
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide works by engaging T-cells and directing them towards cancer cells. The drug has two binding sites, one for T-cells and one for cancer cells. When N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide binds to both T-cells and cancer cells, it forms a bridge between the two cells, allowing the T-cells to recognize and destroy the cancer cells. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to be effective against a variety of cancer types, including melanoma, lung cancer, and breast cancer.
Biochemical and Physiological Effects:
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been shown to activate the immune system to destroy cancer cells, leading to tumor regression and prolonged survival in preclinical and clinical trials. The drug has also been shown to enhance the production of cytokines, such as interferon-gamma, which play a critical role in the immune response to cancer. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has a half-life of approximately 4 days and is primarily eliminated through renal excretion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its specificity for cancer cells, which reduces the risk of off-target effects and toxicity. The drug has also been shown to enhance the efficacy of other cancer treatments, such as checkpoint inhibitors and chemotherapy. However, one of the limitations of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its high cost and complexity of synthesis, which may limit its widespread use in clinical practice.
Orientations Futures
There are several potential future directions for N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide research. One direction is to investigate the use of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in combination with other cancer treatments, such as radiation therapy and targeted therapy. Another direction is to explore the use of N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide in other cancer types, such as pancreatic cancer and ovarian cancer. Additionally, research could focus on developing more efficient and cost-effective methods of synthesizing N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide to increase its accessibility for clinical use.
Applications De Recherche Scientifique
N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. The drug has shown promising results in activating the immune system to destroy cancer cells, particularly in patients with solid tumors. N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has also been shown to enhance the efficacy of other cancer treatments, such as checkpoint inhibitors and chemotherapy.
Propriétés
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)20(17-10-6-3-7-11-17)14-18(21)19-12-13-24-15-16-8-4-2-5-9-16/h2-11H,12-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFINCEHJRHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4833409.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-methyl-N-phenylbenzamide](/img/structure/B4833416.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4833418.png)

![5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4833424.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4833428.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4833434.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylethanesulfonamide](/img/structure/B4833451.png)
![1-[(3-bromophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4833459.png)
![4,7-dimethyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4833466.png)


![ethyl 4-[2-(4-nitrophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4833499.png)